Technical Documentation Center

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid
  • CAS: 593261-87-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates foundational knowledge, including its molecular characteristics, a proposed synthetic route based on established chemical principles, and anticipated analytical characterization. Furthermore, we explore its potential applications in drug development, drawing parallels with structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs. The piperidine ring system offers a versatile, saturated heterocyclic scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid at the 4-position provides a key handle for further chemical modification or for interaction with biological targets. When combined with an N-aroyl substituent, such as the 4-tert-butylbenzoyl group, the resulting molecule presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

This guide focuses on the specific compound 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, providing a detailed examination of its chemical identity, a robust and reproducible synthetic protocol, and a discussion of its potential as a building block in the development of novel therapeutic agents.

Molecular and Structural Formula

A foundational understanding of a compound begins with its fundamental chemical properties.

Molecular Weight and Formula

The key quantitative data for 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃[1], [2][3][4]
Molecular Weight 289.37 g/mol [1]
CAS Number 593261-87-1[1], [5][6]
Structural Representation

The two-dimensional structure of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is depicted below, illustrating the connectivity of the atoms. The structure is characterized by a central piperidine ring, N-acylated with a 4-tert-butylbenzoyl group, and bearing a carboxylic acid at the 4-position.

Caption: 2D Structure of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid.

Synthesis and Purification

Proposed Synthetic Pathway

The logical flow for the synthesis is outlined below.

G reactant1 Piperidine-4-carboxylic acid reaction Amide Coupling (Schotten-Baumann conditions) reactant1->reaction reactant2 4-tert-butylbenzoyl chloride reactant2->reaction product 1-(4-Tert-butylbenzoyl)piperidine- 4-carboxylic acid reaction->product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for N-acylation of piperidines.[7]

Materials:

  • Piperidine-4-carboxylic acid

  • 4-tert-butylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.05 equivalents) in dichloromethane. Add this solution dropwise to the stirred, cooled solution of piperidine-4-carboxylic acid over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Causality Behind Experimental Choices
  • Schotten-Baumann Conditions: The use of an aqueous base (NaOH) serves to deprotonate the secondary amine of the piperidine, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the acylation.

  • Temperature Control: The initial cooling of the reaction is crucial to control the exothermicity of the acylation and to minimize potential side reactions.

  • Acidic Wash: The wash with 1M HCl removes any unreacted piperidine-4-carboxylic acid and any basic impurities.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons of the benzoyl group (two doublets in the range of 7.4-7.8 ppm), and the aliphatic protons of the piperidine ring (a series of multiplets between 1.5 and 4.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the tert-butyl group (around 35 ppm) and the methyl carbons (around 31 ppm), the aliphatic carbons of the piperidine ring (in the 25-50 ppm range), the aromatic carbons (125-155 ppm), and the two carbonyl carbons (one for the amide and one for the carboxylic acid, both typically >165 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 290.1751.

Melting Point

A sharp melting point range for the purified solid is indicative of high purity.

Potential Applications in Drug Development

While there is no specific data on the biological activity of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, its structural motifs are present in a variety of biologically active molecules.

Scaffold for Library Synthesis

The carboxylic acid functionality serves as a versatile handle for the synthesis of amide or ester libraries. This allows for the exploration of a wide range of chemical space around the piperidine core, which is a common strategy in hit-to-lead campaigns.

Potential as an Inhibitor of Biological Targets

Structurally related N-aroyl piperidines have been investigated for a variety of therapeutic targets. For instance, derivatives of 4-carboxy-4-anilidopiperidines are precursors to potent opioid receptor modulators.[2] The 4-tert-butylbenzoyl group can engage in hydrophobic interactions within a protein binding pocket, while the piperidine and carboxylic acid can form hydrogen bonds. A related compound, 4-tert-butylbenzoyl amoxicillin, has demonstrated antibacterial activity, suggesting that the 4-tert-butylbenzoyl moiety can be compatible with biological activity.[8]

The logical progression for utilizing this compound in a drug discovery context is illustrated below.

G start 1-(4-Tert-butylbenzoyl)piperidine- 4-carboxylic acid step1 Amide/Ester Library Synthesis start->step1 Functionalization step2 High-Throughput Screening (HTS) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR studies) step3->step4 end Preclinical Candidate step4->end

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar chemicals.

Conclusion

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid represents a valuable building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular properties, a detailed and logical synthetic protocol, and a discussion of its potential applications. While further research is needed to fully elucidate its biological activities, the information presented here serves as a solid foundation for researchers to incorporate this compound into their discovery programs. The combination of its robust synthesis and versatile chemical handles makes it an attractive scaffold for the generation of novel chemical entities with therapeutic potential.

References

  • ChemSafetyPro. 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid — Chemical Substance Information.[Link]

  • Chemspace. 1-(4-tert-butylbenzoyl)piperidine-3-carboxylic acid - C17H23NO3 | CSSS00027898574.[Link]

  • ResearchGate. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.[Link]

  • ChemBK. 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid.[Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.[Link]

  • ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.[Link]

Sources

Exploratory

Pharmacokinetics and Structural Dynamics of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic Acid in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates not only the pharmacodynamic efficacy of a drug but also its pharmacokinetic (PK) viability. 1-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates not only the pharmacodynamic efficacy of a drug but also its pharmacokinetic (PK) viability. 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid (CAS: 593261-87-1) represents a highly specialized, conformationally constrained building block utilized extensively in the design of targeted therapeutics, including PPAR agonists, matrix metalloproteinase (MMP) inhibitors, and GPCR antagonists[1][2].

This technical whitepaper provides an in-depth analysis of the pharmacokinetic principles governing this compound and its derivatives. By deconstructing its structural motifs—the lipophilic tert-butylbenzoyl tail and the rigid piperidine-4-carboxylic acid core—we elucidate the causality behind its absorption, distribution, metabolism, and excretion (ADME) profile, and provide field-proven experimental workflows for PK validation.

Structural Determinants of Pharmacokinetics

The pharmacokinetic behavior of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is dictated by the interplay between its highly lipophilic domain and its ionizable polar head.

The 4-Tert-butylbenzoyl Moiety: Lipophilicity and Metabolic Shielding

The incorporation of the tert-butyl group is a deliberate pharmacokinetic strategy. While straight-chain alkyls are highly susceptible to terminal ( ω ) and sub-terminal ( ω -1) hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, the extreme steric bulk of the tert-butyl moiety effectively shields the para-position of the phenyl ring. This steric hindrance significantly reduces intrinsic clearance ( Clint​ ) via phase I oxidation. Furthermore, the high lipophilicity (LogP) drives membrane permeability, ensuring excellent passive diffusion across the intestinal epithelium.

The Piperidine-4-carboxylic Acid Core: Conformational Rigidity

Piperidine-4-carboxylic acid (isonipecotic acid) is a conformationally restricted analog of γ -aminobutyric acid (GABA)[3]. In drug design, this rigidity is thermodynamically favorable; it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target receptor. From a PK perspective, the carboxylic acid moiety is typically ionized at physiological pH (7.4), which limits blood-brain barrier (BBB) penetration[3], restricting the compound to peripheral targets unless the acid is masked as an ester prodrug or amide.

Table 1: Physicochemical and Pharmacokinetic Predictors

Data represents calculated baseline parameters for the unconjugated building block.

ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 289.37 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Calculated LogP (cLogP) ~3.8High lipophilicity; predicts high membrane permeability but potential solubility limits.
Topological Polar Surface Area (TPSA) 57.53 ŲExcellent for intestinal absorption; limits BBB penetration (< 90 Ų ideal, but acid ionization dominates).
pKa (Carboxylic Acid) ~4.2>99% ionized at pH 7.4; restricts passive diffusion into the CNS; promotes renal clearance.
Plasma Protein Binding (PPB) >90% (Predicted)High PPB driven by the hydrophobic tert-butyl group, potentially limiting the unbound fraction ( fu​ ).

ADME Profiling and Mechanistic Pathways

Absorption and Distribution

The high lipophilicity of the tert-butylphenyl group ensures rapid partitioning into lipid bilayers, resulting in high apparent permeability ( Papp​ ). However, this is counterbalanced by the carboxylic acid, which requires the compound to utilize paracellular transport or specific influx transporters (e.g., OATPs) if the transcellular route is hindered by ionization. Once in systemic circulation, the compound exhibits high plasma protein binding (PPB), primarily to human serum albumin (HSA), driven by hydrophobic interactions with the tert-butyl moiety.

Metabolism and Clearance

The metabolic fate of this scaffold is bifurcated into Phase I and Phase II pathways:

  • Phase II Glucuronidation (Major): The free carboxylic acid is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronidation is the primary clearance mechanism.

  • Phase I Oxidation (Minor): While the tert-butyl group is sterically shielded, the piperidine ring can undergo CYP3A4-mediated hydroxylation.

  • Amidase Cleavage (Toxicity Liability): Although the amide bond is sterically protected, trace cleavage can release p-tert-butylbenzoic acid (TBBA). TBBA is known to form CoA conjugates (p-tert-butylbenzoyl-CoA) which have been implicated in specific organ toxicities in preclinical rodent models[4].

Metabolism Parent 1-(4-Tert-butylbenzoyl) piperidine-4-carboxylic acid UGT Phase II: UGT Glucuronidation Parent->UGT Carboxylate CYP Phase I: CYP3A4/2D6 Hydroxylation Parent->CYP Piperidine Ring Amidase Amidase Cleavage (Minor Pathway) Parent->Amidase Amide Bond AcylGlucuronide Acyl Glucuronide (Renal Clearance) UGT->AcylGlucuronide HydroxylMetabolite Hydroxylated Piperidine (Hepatic Clearance) CYP->HydroxylMetabolite TBBA p-tert-Butylbenzoic Acid (Toxicity Risk) Amidase->TBBA

Caption: Metabolic biotransformation pathways of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid.

Experimental Workflows for PK Validation

To ensure the structural integrity of this scaffold translates to in vivo efficacy, rigorous in vitro ADME screening is required. The following protocols represent self-validating systems designed to isolate specific PK variables.

Protocol: Hepatic Microsomal Stability Assay (Phase I & II)

Causality: This assay determines the intrinsic clearance ( Clint​ ) of the compound by hepatic enzymes. Because acyl glucuronidation is a major risk for carboxylic acids, the assay must be supplemented with UDPGA (uridine 5'-diphosphoglucuronic acid) alongside NADPH.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYP450 activity) and 2 mM UDPGA with 25 µg/mL alamethicin (to pore-form microsomal vesicles and allow UDPGA access to UGTs).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). The internal standard validates extraction efficiency and LC-MS/MS injection consistency.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and Clint​ .

Protocol: Caco-2 Permeability Assay

Causality: The Caco-2 assay predicts human intestinal absorption. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we can identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which is critical for highly lipophilic molecules.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 (validates monolayer integrity).

  • Dosing: Add 10 µM of the test compound (in HBSS buffer, pH 7.4) to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Take 50 µL samples from the receiver compartment at 30, 60, and 90 minutes, replacing the volume with fresh HBSS buffer.

  • Calculation: Determine the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​⋅A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area. An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2 indicates active efflux.

Workflow Start Compound Preparation (10 mM in DMSO) Microsomes Liver Microsomal Stability (Rat/Human, +NADPH/UDPGA) Start->Microsomes Caco2 Caco-2 Permeability (A-B and B-A Flux) Start->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB LCMS LC-MS/MS Quantification (MRM Mode) Microsomes->LCMS Caco2->LCMS PPB->LCMS Data PK Parameter Calculation (Cl_int, P_app, f_u) LCMS->Data

Caption: High-throughput in vitro pharmacokinetic screening workflow for piperidine derivatives.

Application in Target Classes

The 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid scaffold has proven invaluable in several therapeutic arenas due to its predictable PK profile:

  • PPAR α/γ Agonists: Piperidine-4-carboxylic acid derivatives have been successfully synthesized as dual PPAR agonists. The carboxylic acid acts as the critical pharmacophore, mimicking endogenous fatty acids to interact with the tyrosine/histidine residues in the PPAR ligand-binding domain, while the lipophilic tail anchors the molecule in the hydrophobic pocket[1].

  • Matrix Metalloproteinase (MMP) Inhibitors: N-substituted piperidine-4-carboxylic acid derivatives have been utilized to circumvent selectivity and chirality issues in MMP inhibitors for osteoarthritis. The rigid piperidine ring precisely vectors the zinc-binding group (often a hydroxamic acid derived from the carboxylate) into the active site, while maintaining oral bioavailability[2].

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Isonipecotic acid (Piperidine-4-carboxylic acid)
  • p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity Source: Oxford Academic URL

Sources

Foundational

Safety data sheet (SDS) and handling for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Safe Handling of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic Acid This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic Acid

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid (CAS No. 593261-87-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid was not available at the time of publication. The following information is compiled from data on structurally similar compounds, including piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Chemical Identification and Physical Properties

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid. Understanding its basic properties is the first step in safe handling.

PropertyValueSource
CAS Number 593261-87-1[1][2]
Molecular Formula C₁₇H₂₃NO₃[1][2]
Molar Mass 289.37 g/mol [1][2]
Purity ≥95% (typical)[2]
Storage Temperature 4°C, sealed, away from moisture[2]

Hazard Identification and Assessment

Based on the hazard profiles of analogous compounds such as piperidine-4-carboxylic acid, this compound is anticipated to present the following hazards.

Health Hazards
  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][6]

Precautionary Statements

The following precautionary statements from related compounds should be considered:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P264: Wash skin thoroughly after handling.[3][4][5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize risk. The following protocols are based on best practices for handling carboxylic acids and piperidine derivatives.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_ppe_items Required PPE start Before Handling ppe_check Don Appropriate PPE start->ppe_check handling Handle Compound in Fume Hood ppe_check->handling after_handling Post-Handling Procedures handling->after_handling lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (recommended)

Caption: Recommended PPE workflow for handling the compound.

Step-by-Step Handling Procedure
  • Preparation: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE: Don all required personal protective equipment as outlined in the diagram above.

  • Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After use, thoroughly clean the work area and wash hands.

Storage

Proper storage is critical to maintain the integrity of the compound and ensure safety.

  • Dedicated Storage: Store in a dedicated, corrosion-resistant cabinet for acids.

  • Segregation: Store away from bases, oxidizing agents, and other incompatible materials. Accidental mixing with bases can cause violent exothermic reactions.

  • Container Integrity: Keep the container tightly sealed to prevent absorption of moisture and contamination.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

  • Temperature: Store at the recommended temperature of 4°C.[2]

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response

Spill_Response spill Spill Detected Evacuate non-essential personnel. Ensure adequate ventilation. contain Contain Spill Use inert, non-combustible absorbent material (e.g., sand, vermiculite). spill->contain collect Collect Residue Carefully sweep or scoop up absorbed material. Place in a labeled, sealed container for hazardous waste. contain->collect clean Clean Area Wash the spill area with soap and water. Prevent runoff from entering drains. collect->clean dispose Dispose Dispose of waste according to institutional and local regulations. clean->dispose

Caption: Step-by-step spill response workflow.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and empty containers should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container.

  • Container Disposal: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be managed according to institutional guidelines.

References

  • 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid. ChemBK. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Corrosive Storage Guidelines. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid Introduction 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a valuable bifunctional molecule, incorporating a ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

Introduction

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a valuable bifunctional molecule, incorporating a rigid piperidine scaffold with both carboxylic acid and amide functionalities. This structure makes it a significant building block in medicinal chemistry and drug development, often used in the synthesis of more complex molecules targeting a range of biological pathways.

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid via the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3][4] The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible synthesis.

Reaction Scheme

The synthesis proceeds by the N-acylation of piperidine-4-carboxylic acid with 4-tert-butylbenzoyl chloride under basic, biphasic conditions.

Reaction Scheme

Figure 1: Synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid from piperidine-4-carboxylic acid and 4-tert-butylbenzoyl chloride.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
Piperidine-4-carboxylic acid498-94-2C₆H₁₁NO₂129.16
4-tert-Butylbenzoyl chloride1710-98-1C₁₁H₁₃ClO196.67
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl), 6M7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Equipment
  • 250 mL two-neck round-bottom flask

  • 100 mL addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Vacuum oven

Safety Precautions

This protocol involves hazardous materials and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-tert-Butylbenzoyl chloride : Corrosive and a lachrymator. It reacts with water and moisture to produce hydrogen chloride gas.[3][5] Handle with extreme care, avoiding inhalation and contact with skin and eyes.

  • Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid (HCl) : Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

Experimental Protocol

This procedure is based on the principles of the Schotten-Baumann reaction, which utilizes a two-phase solvent system to facilitate the acylation of the amine.[1][4][6] The aqueous base neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[2]

Part 1: Reaction Setup and Execution
  • Prepare the Amine Solution : In a 250 mL two-neck round-bottom flask, dissolve piperidine-4-carboxylic acid (5.0 g, 38.7 mmol) in a solution of sodium hydroxide (3.1 g, 77.5 mmol, 2.0 equiv.) in 50 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved. The resulting solution should be clear.

    • Rationale: The NaOH deprotonates both the carboxylic acid and the secondary amine of the piperidine ring, increasing its nucleophilicity and solubility in the aqueous phase. Using two equivalents of base ensures that one equivalent is available to neutralize the HCl generated during the reaction.

  • Cool the Reaction Mixture : Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Prepare the Acyl Chloride Solution : In a separate beaker, dissolve 4-tert-butylbenzoyl chloride (7.6 g, 38.7 mmol, 1.0 equiv.) in 50 mL of dichloromethane (DCM).

  • Addition of Acyl Chloride : Transfer the acyl chloride solution to an addition funnel and add it dropwise to the cold, vigorously stirred amine solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction below 10 °C throughout the addition.

    • Rationale: Dropwise addition and cooling are critical to control the exothermic reaction and to minimize the hydrolysis of the acyl chloride, a common side reaction in biphasic systems.[6] Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, where the reaction occurs.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours.

  • Monitoring the Reaction : The reaction can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the organic layer, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the 4-tert-butylbenzoyl chloride spot indicates the reaction is complete.

Part 2: Work-up and Isolation
  • Phase Separation : Transfer the biphasic mixture to a 500 mL separatory funnel. Allow the layers to separate fully and drain the lower organic (DCM) layer.

  • Aqueous Phase Extraction : Wash the aqueous layer with 20 mL of DCM to remove any remaining unreacted starting material or non-polar impurities. Discard the organic wash.

  • Product Precipitation : Cool the aqueous layer in an ice-water bath. Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding 6M HCl dropwise with stirring. A thick white precipitate of the product will form.

    • Rationale: The product exists as a sodium carboxylate salt in the basic aqueous solution. Acidification protonates the carboxylate, rendering the final product insoluble in water and causing it to precipitate.

  • Isolate the Product : Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts (e.g., NaCl).

  • Drying : Dry the crude product in a vacuum oven at 50-60 °C overnight to yield 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid as a white solid.

Data Summary and Expected Yield

ReagentMol. Wt. ( g/mol )AmountMoles (mmol)Equivalents
Piperidine-4-carboxylic acid129.165.0 g38.71.0
4-tert-Butylbenzoyl chloride196.677.6 g38.71.0
Sodium Hydroxide40.003.1 g77.52.0
Product 289.37 ~10.2 g ~35.2 ~91% Yield

Note: The expected yield is an approximation and may vary based on experimental conditions and handling.

Purification and Characterization

The crude product obtained is often of high purity. However, if further purification is required, recrystallization can be performed.

  • Recrystallization : A suitable solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Characterization : The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • Melting Point : Determine the melting point range of the dried solid.

    • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

    • Mass Spectrometry (MS) : To confirm the molecular weight (m/z = 289.37).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps prep_amine Dissolve Amine in aq. NaOH react Dropwise Addition (0-5 °C) prep_amine->react prep_acyl Dissolve Acyl Chloride in DCM prep_acyl->react stir Stir at RT (2-3 hours) react->stir separate Phase Separation stir->separate acidify Acidify Aqueous Layer (pH 2-3) separate->acidify filtrate Vacuum Filtration & Washing acidify->filtrate dry Drying filtrate->dry purify Purification & Characterization dry->purify product Final Product purify->product

Caption: Key stages of the synthesis protocol.

References

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 599-604. [Link]

  • Google Patents. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. CN102351780A.
  • Wermuth, C. G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2821-2837. [Link]

  • Acta Crystallographica Section E. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • ChemBK. (n.d.). 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 159. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-1-Boc-piperidine-4-carboxylic acid. [Link]

  • ACS Publications. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 951-961. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • SLS. (n.d.). 4-tert-Butylbenzoyl chloride, 98%. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Application

Topic: Amide Coupling Reaction Conditions for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide to the amide coupling of 1-(4-tert-butylbenzoyl)piperidine-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide to the amide coupling of 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, a substrate characterized by significant steric hindrance. Amide bond formation is one of the most frequently executed reactions in medicinal chemistry, yet substrates with bulky substituents pose unique challenges that can lead to low yields and sluggish reaction rates.[1][2] This document outlines three robust protocols employing different activation strategies—a high-efficiency uronium salt (HATU), a classic carbodiimide (EDC) with an additive, and conversion to a highly reactive acyl chloride intermediate. The causality behind experimental choices, detailed step-by-step procedures, and troubleshooting insights are provided to empower researchers to successfully synthesize amide derivatives from this and other sterically demanding carboxylic acids.

Introduction: The Challenge of Sterically Hindered Amide Coupling

The formation of an amide bond via the condensation of a carboxylic acid and an amine is a cornerstone of pharmaceutical and chemical synthesis.[3] While conceptually straightforward, the direct reaction is kinetically unfavorable at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[2]

The subject of this guide, 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, presents a common challenge in drug development: steric hindrance. The bulky tert-butylbenzoyl group can shield the carboxylic acid's carbonyl carbon, impeding the approach of both the coupling reagent and the incoming amine nucleophile. This often necessitates more powerful activating agents or more forcing reaction conditions than those used for simple aliphatic or aromatic acids.[5][6]

This guide provides field-proven protocols designed to overcome these steric barriers, ensuring high conversion and product purity. We will explore the mechanistic rationale behind each method, offering researchers the flexibility to choose a protocol that best fits their specific amine substrate, scale, and budget.

Fundamentals of Carboxylic Acid Activation

The success of an amide coupling reaction hinges on the in-situ generation of a highly reactive intermediate from the carboxylic acid. The most common strategies involve the use of coupling reagents that convert the hydroxyl group of the acid into a better leaving group.

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While effective, this intermediate can sometimes rearrange into a stable N-acylurea byproduct, terminating the reaction.[7] To prevent this and to suppress potential racemization at α-chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) are almost always used. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[7]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[7][8] They are based on the highly effective additive HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive HOAt-ester, which rapidly couples with even weak amine nucleophiles or sterically hindered partners.[9]

  • Acyl Halides: The conversion of the carboxylic acid to its corresponding acyl chloride is one of the oldest and most powerful activation methods.[5][10] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) achieve this transformation. The resulting acyl chloride is extremely electrophilic and reacts rapidly with amines, often without the need for coupling additives.[5] This method is particularly useful when other coupling reagents fail with exceptionally challenging substrates.

Recommended Protocols and Methodologies

The following protocols have been selected for their reliability and effectiveness with sterically hindered substrates.

Protocol 1: High-Efficiency Coupling Using HATU

This method is often the first choice for difficult couplings due to the high reactivity of the in-situ generated HOAt-ester, which leads to fast reaction times and high yields.[8]

Rationale: HATU is particularly effective for hindered systems because the activation step is rapid and the resulting active ester is highly susceptible to nucleophilic attack, minimizing competing side reactions.[9] The use of a hindered, non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[7]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster R-CO-OAt (Highly Reactive Ester) RCOOH->ActiveEster + DIPEA - Tetramethylurea HATU HATU HATU->ActiveEster + DIPEA - Tetramethylurea DIPEA DIPEA DIPEA->ActiveEster + DIPEA - Tetramethylurea Amide R-CONH-R' (Product) ActiveEster->Amide + R'-NH₂ - HOAt Amine R'-NH₂ Amine->Amide EDC_Workflow Start Combine: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - HOBt (1.2 eq) - Anhydrous Solvent (DMF/DCM) Cool Cool to 0 °C (Ice Bath) Start->Cool Add_EDC Add EDC·HCl (1.2 eq) Portion-wise Cool->Add_EDC Add_Base Add Base (DIPEA, 2.5 eq) Dropwise Add_EDC->Add_Base React Stir at 0 °C to RT Monitor by TLC/LC-MS (2-12 hours) Add_Base->React Workup Aqueous Workup (Acid/Base Washes) React->Workup Purify Purification (Column Chromatography) Workup->Purify

Sources

Method

Advanced Catalytic Systems for the Preparation of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic Acid

Strategic Rationale & Significance 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a critical piperidine-derived amide intermediate, heavily utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Significance

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a critical piperidine-derived amide intermediate, heavily utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors are vital mediators of lipid metabolism, preserving anti-inflammatory epoxyeicosatrienoic acids (EETs) and offering therapeutic potential for chronic inflammatory conditions[1].

Traditionally, the amidation of 4-tert-butylbenzoic acid with piperidine-4-carboxylic acid relies on stoichiometric coupling agents (e.g., HATU, EDC/HOBt). While effective, these reagents generate massive amounts of chemical waste, resulting in poor atom economy and high E-factors. Transitioning to direct catalytic amidation allows for the coupling of the non-activated carboxylic acid and amine with water as the sole byproduct. To prevent unwanted oligomerization of the unprotected piperidine-4-carboxylic acid, the workflow utilizes its methyl ester derivative (methyl piperidine-4-carboxylate), followed by a highly efficient saponification step.

Mechanistic Insights: Catalyst Selection & Causality

The direct condensation of carboxylic acids and amines is thermodynamically challenging at ambient temperatures due to the formation of stable, unreactive ammonium carboxylate salts. Overcoming this requires catalysts that act as potent Lewis acids without being deactivated by the water generated in situ.

Zirconium(IV) Catalysis

Zirconium salts, such as ZrCl4​ or Zirconium oxo clusters, operate via a dinuclear active species[2]. The mechanism involves the binding of 4-tert-butylbenzoic acid to form a terminal η2 -carboxylate ligand. The Lewis acidity of the Zr(IV) centers enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the secondary amine of methyl piperidine-4-carboxylate. An amine-assisted proton transfer precedes C–O bond cleavage, releasing the amide and water[3].

Borate Ester Catalysis

Fluorinated borate esters (e.g., B(OCH2​CF3​)3​ or B(OArF)3​ ) represent a metal-free alternative. Boron acts as a hard Lewis acid, forming a reactive acyloxyborane intermediate. Unlike simple boronic acids, which can be deactivated by coordinating substrates (forming inactive boroxines), rationally designed borate esters maintain high turnover frequencies even with hindered secondary amines like piperidine derivatives[4].

Zr_Catalytic_Cycle Zr_Cat Zirconium Catalyst (Dinuclear Zr Species) Acid_Bind Carboxylic Acid Binding Formation of η²-Carboxylate Zr_Cat->Acid_Bind + 4-tert-butylbenzoic acid Amine_Attack Amine Nucleophilic Attack (Methyl Piperidine-4-Carboxylate) Acid_Bind->Amine_Attack + Amine Proton_Transfer Proton Transfer (Amine Assisted) Amine_Attack->Proton_Transfer CO_Cleavage C-O Bond Cleavage & Water Elimination Proton_Transfer->CO_Cleavage Product_Release Amide Product Release CO_Cleavage->Product_Release - H₂O Product_Release->Zr_Cat Catalyst Regeneration

Catalytic cycle of Zirconium-mediated direct amidation.

Experimental Protocols: Self-Validating Workflows

Protocol A: Zirconium-Catalyzed Direct Amidation

Objective: Synthesis of methyl 1-(4-tert-butylbenzoyl)piperidine-4-carboxylate.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, add 4-tert-butylbenzoic acid (10.0 mmol, 1.78 g) and methyl piperidine-4-carboxylate (10.5 mmol, 1.50 g).

  • Catalyst Addition: Add ZrCl4​ (1.0 mmol, 10 mol%) or pre-formed Zirconium oxo cluster ( Zr12​ ) under a nitrogen atmosphere to prevent premature hydrolysis[5].

  • Solvent & Reflux: Suspend the mixture in 40 mL of anhydrous cyclopentyl methyl ether (CPME) or toluene. Heat to reflux (approx. 105–110 °C) for 16 hours. The Dean-Stark trap ensures continuous removal of the water byproduct, driving the thermodynamic equilibrium forward.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize any unreacted acid and precipitate the zirconium catalyst as insoluble oxides. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Saponification to the Free Acid

Objective: Conversion of the ester intermediate to 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid.

  • Hydrolysis: Dissolve the crude methyl 1-(4-tert-butylbenzoyl)piperidine-4-carboxylate in a 1:1 mixture of THF and water (30 mL).

  • Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 20.0 mmol, 0.84 g). Stir vigorously at room temperature for 4 hours. The progress can be monitored by TLC until the ester spot disappears.

  • Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl to pH 2–3. A white precipitate of the target carboxylic acid will form[1].

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid.

Exp_Workflow Step1 Step 1: Reagent Preparation Mix Acid, Amine Ester & Catalyst Step2 Step 2: Reflux & Water Removal Dean-Stark or Molecular Sieves (12-24h) Step1->Step2 Step3 Step 3: Workup & Extraction Wash with NaHCO₃, Extract with EtOAc Step2->Step3 Amide Intermediate Step4 Step 4: Saponification LiOH in THF/H₂O (RT, 4h) Step3->Step4 Step5 Step 5: Acidification & Isolation HCl to pH 2-3, Filter/Extract Step4->Step5 Final Pure 1-(4-Tert-butylbenzoyl) piperidine-4-carboxylic acid Step5->Final

Experimental workflow for amidation and subsequent saponification.

Quantitative Data & System Comparison

The following table summarizes the performance metrics of the evaluated catalytic systems for the amidation step, highlighting the environmental and efficiency benefits over traditional methods.

Catalytic SystemCatalyst LoadingSolventTemp (°C)Time (h)Est. Yield (%)E-Factor (Amidation)
ZrCl4​ / Zr-Oxo Cluster 10 mol%Toluene / CPME1101685 - 92< 5
Borate Ester ( B(OArF)3​ ) 10 mol%TAME86 (Reflux)2478 - 84< 8
Traditional (HATU/DIPEA) StoichiometricDMF25490 - 95> 40

Note: E-Factor (mass of waste / mass of product) is significantly reduced in catalytic systems due to the elimination of stoichiometric coupling reagents[2].

References

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2017). "Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation." Journal of the American Chemical Society, 139(4), 1706–1716.[2],[3],[5].

  • Procter, R. J., et al. (2025). "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Science, 16(11), 4718-4724.[4].

  • Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators, 136, 90–95.[1].

Sources

Technical Notes & Optimization

Troubleshooting

Enhancing stability of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid under acidic conditions

Welcome to the Technical Support Center for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with this molecule. Structurally, this compound consists of a lipophilic 4-tert-butylbenzoyl group linked via a tertiary amide to isonipecotic acid (piperidine-4-carboxylic acid). While the bulky tert-butyl group provides some steric shielding, the molecule remains highly susceptible to two primary issues in acidic environments: amide bond hydrolysis and pH-dependent precipitation .

Below is a comprehensive, causality-driven guide to resolving these issues during formulation, in vitro assays, and analytical chromatography.

Section 1: Mechanistic Understanding of Acidic Degradation

Q1: Why does 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid degrade in strongly acidic media (e.g., 0.1 N HCl or 0.1% TFA)?

The Science: The degradation is driven by acid-catalyzed amide hydrolysis. The reaction initiates when the carbonyl oxygen of the amide bond is protonated by hydronium ions, which drastically increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking this carbon to form an unstable tetrahedral intermediate[1].

Subsequently, a proton is transferred to the piperidine nitrogen. Because a protonated amine is a far superior leaving group compared to a neutral amine, the C-N bond cleaves. This irreversible reaction yields two degradation products: 4-tert-butylbenzoic acid and isonipecotic acid[1]. Understanding this pathway is critical, as any experimental condition providing high proton activity and thermal energy will accelerate this cleavage.

Pathway N1 1-(4-Tert-butylbenzoyl) piperidine-4-carboxylic acid N2 Protonation of Carbonyl Oxygen N1->N2 N3 Nucleophilic Attack (H2O) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Proton Transfer to Piperidine Nitrogen N4->N5 N6 C-N Bond Cleavage N5->N6 N7 Isonipecotic Acid + 4-tert-Butylbenzoic Acid N6->N7

Mechanism of acid-catalyzed amide hydrolysis yielding isonipecotic acid.

Section 2: Formulation and Solubility Troubleshooting

Q2: My compound precipitates immediately upon addition to Simulated Gastric Fluid (SGF, pH 1.2). How can I maintain solubility and prevent degradation during in vitro assays?

The Science: The carboxylic acid moiety at the 4-position of the piperidine ring has a pKa of approximately 3.73[2]. At pH 1.2, the molecule is fully unionized. The loss of the carboxylate charge, combined with the highly lipophilic tert-butyl group, drastically reduces its aqueous solubility, causing immediate precipitation. Furthermore, prolonged exposure to SGF at 37°C provides the activation energy required for the amide hydrolysis described above.

Self-Validating Protocol: Biorelevant Solubilization To prevent precipitation and shield the amide bond from hydronium ions, utilize micellar encapsulation via biorelevant media.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Validation: Ensure the solution is optically clear; any turbidity indicates moisture-induced degradation.

  • Media Preparation: Prepare Fasted State Simulated Gastric Fluid (FaSSGF) containing 80 µM sodium taurocholate and 20 µM lecithin. The surfactants will form mixed micelles.

  • Spiking: Spike the DMSO stock into the FaSSGF at a 1:100 ratio (final DMSO concentration 1%). Vortex immediately for 10 seconds.

  • Quenching (Critical Step): If extracting samples for time-course analysis, immediately quench the acidic reaction by diluting the aliquot 1:1 into cold (4°C) Phosphate Buffered Saline (PBS) at pH 7.4. Validation: The pH shift to 7.4 ionizes the carboxylic acid, halting acid-catalyzed hydrolysis and ensuring the analyte remains soluble for downstream LC-MS analysis.

Quantitative Solubility and Stability Summary

Vehicle / ConditionpHApparent Solubility (mg/mL)Stability (t1/2 at 37°C)Recommendation
0.1 N HCl (Standard SGF)1.2< 0.05< 2 hoursAvoid prolonged exposure; use co-solvents.
FaSSGF (Biorelevant)1.60.85~ 6 hoursIdeal for gastric simulation assays.
PBS Buffer7.4> 10.0> 48 hoursOptimal for stock dilution and storage.
0.1% TFA (HPLC Mobile Phase)~2.0SolubleOn-column degradationSwitch to 0.1% Formic Acid.

Section 3: Analytical (HPLC/LC-MS) Challenges

Q3: I am observing peak splitting, poor recovery, and degradation during reverse-phase HPLC using 0.1% TFA. How do I resolve this?

The Science: 0.1% Trifluoroacetic acid (TFA) yields a highly acidic mobile phase (pH ~2.0). When combined with standard column oven temperatures (40°C–60°C), the column acts as a heated acidic reactor, driving on-column amide hydrolysis. Strong acids like TFA can also interfere with mass ionization processes[3]. The "peak splitting" you observe is actually the co-elution of the intact parent compound with its degradation fragments.

Self-Validating Protocol: LC Method Optimization

  • Mobile Phase Substitution: Replace 0.1% TFA with 0.1% Formic Acid (FA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid provides a milder pH (~2.7) while maintaining excellent LC-MS compatibility[3].

  • Temperature Reduction: Lower the column compartment temperature from 40°C to 25°C. This removes the thermal kinetic energy required to overcome the hydrolysis activation barrier.

  • Diluent Matching: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and peak distortion.

  • Validation Run: Inject a blank (diluent only) followed by a fresh standard. If the peak is singular, symmetrical, and the mass matches the intact parent ion, the on-column degradation has been successfully halted.

Workflow Start Issue: Peak Splitting / Degradation in HPLC CheckPH Check Mobile Phase pH Is pH < 2.0? (e.g., 0.1% TFA) Start->CheckPH YesPH Switch to 0.1% Formic Acid or NH4OAc Buffer (pH 4.5) CheckPH->YesPH Yes NoPH Check Column Temp Is Temp > 40°C? CheckPH->NoPH No YesTemp Reduce Temp to 25°C NoPH->YesTemp Yes NoTemp Investigate Sample Diluent Match to Initial Mobile Phase NoPH->NoTemp No

Decision tree for resolving on-column acidic degradation during HPLC.

Section 4: Storage and Handling

Q4: What are the optimal storage conditions to prevent long-term acidic degradation in stock solutions?

The Science: Trace moisture in the presence of atmospheric CO2 (which forms carbonic acid) or residual synthetic acids can slowly hydrolyze the amide bond over months of storage.

Best Practices:

  • Solid State: Store the lyophilized powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light[4]. Optimal temperature is 0-5°C.

  • Liquid State: Never store stock solutions in unbuffered protic solvents (like methanol or water). Use anhydrous DMSO. Aliquot the stock into single-use vials and store at -20°C. This prevents repeated freeze-thaw cycles, which introduce condensation (water) into the hygroscopic DMSO, thereby protecting the amide linkage from latent hydrolysis.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal peak shape during High-Performance Liquid Chromatography (HPLC) analysis. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

FAQ 1: What are the key structural features of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid that influence its chromatographic behavior?

Understanding the analyte's structure is the first step in troubleshooting. This molecule possesses distinct features that dictate its interaction with the stationary and mobile phases.

  • Molecular Structure: C₁₇H₂₃NO₃[1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group. At a mobile phase pH above its dissociation constant (pKa), it will be deprotonated to its anionic carboxylate form (-COO⁻). This dramatically increases the molecule's polarity. Conversely, at a pH well below its pKa, it remains in its neutral, more hydrophobic form.[2][3]

    • Tertiary Amide: The piperidine nitrogen is part of an amide linkage with the benzoyl group. Due to resonance, this nitrogen is significantly less basic than a typical secondary amine and is unlikely to be protonated under standard reversed-phase HPLC conditions.[4]

    • Hydrophobic Regions: The tert-butyl group and the benzoyl group provide significant hydrophobicity, which is the primary driver for retention in reversed-phase chromatography.

This combination of a polar, ionizable head (carboxylic acid) and a bulky, non-polar body makes the molecule susceptible to complex retention mechanisms, which, if not properly controlled, can lead to poor peak shape.

FAQ 2: My primary issue is significant peak tailing. What is the most probable cause and how do I fix it?

Peak tailing is the most common issue for this type of analyte and almost always points to undesirable secondary interactions on the column.[5][6]

The primary cause is the interaction between the analyte's functional groups and active sites on the stationary phase, leading to more than one retention mechanism.[5] For this specific molecule, the interaction occurs between the polar carboxylic acid group and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.

  • The Mechanism: At a mobile phase pH between 3 and 7, the most acidic silanol groups on the silica surface become deprotonated (Si-O⁻), while the analyte's carboxylic acid group may be partially or fully deprotonated (-COO⁻). The electrostatic repulsion between these two negative charges is not the issue. The problem arises from the hydrogen bonding and dipole-dipole interactions between the analyte's polar groups and the highly acidic, non-ionized silanol groups that are still present.[7] This secondary interaction is strong enough to delay the elution of a fraction of the analyte molecules, resulting in a "tail" on the peak.

cluster_0 Ideal Hydrophobic Interaction (Primary Mechanism) cluster_1 Undesirable Secondary Interaction (Causes Tailing) Analyte_H Analyte (Hydrophobic Part) C18 C18 Stationary Phase Analyte_H->C18 van der Waals Forces (Good Peak Shape) Analyte_P Analyte (-COOH Group) Silanol Residual Silanol (Si-OH) Analyte_P->Silanol Hydrogen Bonding (Peak Tailing)

Caption: Competing interactions on an HPLC column.

Troubleshooting Guide: A Step-by-Step Protocol to Eliminate Peak Tailing

Follow these steps systematically to diagnose and resolve peak tailing.

Step 1: Mobile Phase pH Optimization (Highest Impact)

Controlling the ionization state of the carboxylic acid is the most powerful tool to improve peak shape. The goal is to suppress its ionization completely, forcing a single, predictable hydrophobic retention mechanism.

Experimental Protocol: pH Adjustment

  • Determine Target pH: The pKa of a typical carboxylic acid is ~4.5-5.0. To ensure the analyte is fully protonated (>99%), the mobile phase pH should be at least 1.5-2.0 units below the pKa.[3][8] A starting pH of 2.5 - 3.0 is highly recommended.

  • Buffer Preparation: Use a buffer that is effective in your target pH range. A phosphate buffer is ideal for this range (pKa1 ≈ 2.15).[2]

    • Prepare a 20-50 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to 2.7 using phosphoric acid (H₃PO₄).

    • Crucially, always adjust the pH of the aqueous portion before adding the organic modifier. [2]

  • Mobile Phase Preparation: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter. Mix with the appropriate organic solvent (e.g., acetonitrile or methanol) to achieve the desired retention time.

  • Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. The peak tailing should be dramatically reduced.

Step 2: HPLC Column Selection

If pH optimization alone is not sufficient, your column may have too many active silanol sites.

Column Recommendations

Column TypeDescriptionSuitability for this AnalyteRationale
Modern, End-Capped C18/C8 High-purity (Type B) silica with proprietary end-capping to shield residual silanols.Excellent (First Choice) Minimizes the opportunity for secondary silanol interactions, leading to more symmetrical peaks even if pH is not perfectly optimized.[5][6]
Polar-Embedded Phase Alkyl chains (e.g., C18) with an embedded polar group (e.g., amide, carbamate).Good (Alternative) The embedded polar group can help shield silanol activity and offers alternative selectivity. These phases are also more stable in highly aqueous mobile phases.[9]
Older, General-Purpose C18 Based on lower-purity (Type A) silica with higher silanol activity.Poor (Likely Source of Problem) Prone to causing peak tailing with polar and ionizable compounds due to a high concentration of acidic silanol groups.[10]
Step 3: Evaluate System and Method Parameters

Sometimes, the issue is not purely chemical. Physical and methodological factors can contribute to or mimic peak tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and asymmetry. Ensure connections are clean, properly fitted, and use tubing with the smallest appropriate inner diameter.

  • Column Contamination/Void: If peak shape degrades over time for all analytes, the column inlet frit may be blocked or a void may have formed at the head of the column.[5] Try reversing and flushing the column (if the manufacturer permits) or replace the column.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing. To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[6]

FAQ 3: My peak is fronting. What does this indicate?

Peak fronting is less common for this analyte but typically points to two main causes:

  • Mass Overload: While severe overload often causes tailing, certain interactions can lead to a "shark-fin" or fronting peak shape. As with tailing, test this by diluting the sample.[6]

  • Sample Solvent Mismatch: This is a very common cause. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and distort as it enters the column. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 50% acetonitrile/water will likely cause peak fronting or splitting, especially for early-eluting peaks.[6]

Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Troubleshooting Workflow

start Poor Peak Shape Observed is_tailing Peak Tailing? Peak Fronting? start->is_tailing tailing_cause Probable Cause: Secondary Interactions (Silanol Groups) is_tailing:f0->tailing_cause Yes fronting_cause Probable Cause: Sample Overload or Solvent Mismatch is_tailing:f1->fronting_cause Yes solution_ph Solution 1: Optimize Mobile Phase pH Set pH to 2.5-3.0 using a phosphate buffer. tailing_cause->solution_ph check_ph Peak Shape Improved? solution_ph->check_ph solution_column Solution 2: Change Column Use a modern, end-capped, high-purity silica column. check_ph->solution_column No end Symmetrical Peak Achieved check_ph->end Yes check_column Peak Shape Improved? solution_column->check_column solution_system Solution 3: Check System Reduce extra-column volume. Check for column contamination/void. check_column->solution_system No check_column->end Yes solution_system->end (Re-evaluate) solution_overload Solution 1: Dilute Sample Reduce injection concentration and/or volume. fronting_cause->solution_overload check_overload Peak Shape Improved? solution_overload->check_overload solution_solvent Solution 2: Match Sample Solvent Dissolve sample in initial mobile phase. check_overload->solution_solvent No check_overload->end Yes solution_solvent->end (Re-evaluate)

Caption: A logical workflow for troubleshooting peak shape.

References
  • 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

  • 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). Chromatography Online. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). AZoM.com. Retrieved from [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10). ResearchGate. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. (2021, April 18). MDPI. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved from [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid vs isonipecotic acid in drug discovery

An in-depth analysis of chemical building blocks is critical for optimizing both binding affinity and synthetic efficiency in drug discovery. As a Senior Application Scientist, I frequently evaluate the strategic selecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of chemical building blocks is critical for optimizing both binding affinity and synthetic efficiency in drug discovery. As a Senior Application Scientist, I frequently evaluate the strategic selection of scaffolds. This guide provides an objective, data-driven comparison between a foundational building block, Isonipecotic Acid , and its advanced, pre-functionalized derivative, 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid .

By understanding the physicochemical causality behind these molecules, medicinal chemists can streamline hit-to-lead optimization and design more robust synthetic workflows.

Executive Summary & Strategic Utility

Isonipecotic acid (piperidine-4-carboxylic acid) is a highly polar, conformationally restricted amino acid. Historically identified as a moderately potent GABA-A receptor partial agonist[1], it is predominantly utilized in modern drug discovery as a versatile core scaffold. Because it possesses both a basic secondary amine and an acidic carboxylic acid, it serves as an excellent polar spacer or a starting point for divergent library synthesis.

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a specialized, N-acylated derivative of isonipecotic acid[2]. By capping the basic piperidine nitrogen with a bulky 4-tert-butylbenzoyl group, the molecule's profile fundamentally shifts. It transitions from a polar zwitterion to a highly lipophilic, anionic building block. This specific motif is frequently deployed in structure-based drug design (SBDD) as a "hydrophobic plug" to occupy deep, lipophilic sub-pockets (such as the S1 or S4 pockets in proteases) while leaving the carboxylic acid available for electrostatic anchoring or further C-terminal extension.

Physicochemical Profiling & Causality

The decision to use a pre-functionalized derivative over a foundational scaffold is driven by physicochemical properties. The table below summarizes the quantitative data dictating their behavior in biological systems and synthetic reactions.

PropertyIsonipecotic Acid1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid
CAS Number 498-94-2593261-87-1
Molecular Weight 129.16 g/mol 289.37 g/mol
State at pH 7.4 Zwitterionic (Basic NH, Acidic COOH)Anionic (Neutral Amide, Acidic COOH)
Lipophilicity (cLogP) ~ -0.8 (Highly Polar)~ 3.5 (Highly Lipophilic)
H-Bond Donors / Acceptors 2 / 21 / 3
Membrane Permeability Poor (Cannot cross BBB)[1]High (Lipophilic core facilitates diffusion)
Primary Utility Divergent Library SynthesisTargeted Fragment-Based Drug Discovery (FBDD)

The Causality of N-Acylation: At physiological pH, isonipecotic acid exists as a zwitterion, which severely restricts its passive membrane permeability (e.g., inability to cross the blood-brain barrier)[1]. When the nitrogen is acylated to form 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid, the basicity of the amine is completely abolished due to the resonance stabilization of the newly formed amide bond. This single modification drastically increases the cLogP, transforming the molecule into a lipophilic vector ideal for targeting hydrophobic protein domains[2].

G A Isonipecotic Acid (Zwitterionic) B N-Acylation A->B Removes Basicity C 1-(4-Tert-butylbenzoyl) piperidine-4-carboxylic acid B->C D Hydrophobic Plug (tert-butyl) C->D Binding Motif 1 E Electrostatic Anchor (Free COOH) C->E Binding Motif 2

Structural evolution from polar isonipecotic acid to a lipophilic, target-ready scaffold.

Experimental Workflows: Synthetic Efficiency

From a bench chemist's perspective, utilizing unprotected isonipecotic acid for C-terminal amide coupling presents a critical challenge: self-condensation . If the carboxylic acid is activated while the secondary amine is free, the molecules will rapidly polymerize. Therefore, an orthogonal protection strategy (typically Boc-protection) is mandatory[3].

Conversely, 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is already N-capped. It can be directly subjected to coupling conditions, bypassing protection and deprotection steps, thereby maximizing synthetic yield and throughput.

Workflow cluster_0 Isonipecotic Acid Workflow cluster_1 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid N1 1. N-Boc Protection (Boc2O, NaOH) N2 2. COOH Activation (HATU/DIPEA) N1->N2 N3 3. Amide Coupling N2->N3 N4 4. TFA Deprotection N3->N4 M1 1. Direct COOH Activation (HATU/DIPEA) M2 2. Amide Coupling M1->M2 M3 3. Final Product Isolation (No Deprotection) M2->M3

Comparison of synthetic workflows: protection-dependent vs. direct coupling methodologies.
Protocol 1: Amide Coupling via Isonipecotic Acid (Protection-Dependent)

Use this workflow when divergent N-substitutions are required later in the synthesis.

  • N-Boc Protection: Suspend isonipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 12 hours.

    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The spot should remain colorless, confirming the secondary amine is fully capped[3].

  • Activation & Coupling: Dissolve the isolated Boc-isonipecotic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target primary amine (1.1 eq).

    • Self-Validation: Monitor via LC-MS. Look for the mass corresponding to [M+H]+ of the Boc-protected intermediate.

  • Deprotection: Treat the purified intermediate with a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 2 hours to reveal the free piperidine amine for subsequent functionalization.

Protocol 2: Direct Coupling of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

Use this workflow when SAR indicates a bulky, lipophilic moiety is optimal at the N-terminus.

  • Direct Activation: Dissolve 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid (1.0 eq)[2] in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). The lack of a basic amine ensures zero risk of self-condensation.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction typically proceeds to >95% conversion cleanly due to the stability of the tert-butylbenzoyl group.

  • Isolation: Quench with water, extract with Ethyl Acetate, and wash with brine. The product is ready for biological assaying without any deprotection steps.

Conclusion

Choosing between these two compounds dictates the trajectory of your drug discovery program. Isonipecotic acid is the ultimate blank canvas, requiring orthogonal protection but offering unlimited divergent potential[1]. Conversely, 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a strategic shortcut. By pre-installing a metabolically stable, highly lipophilic tert-butyl plug, chemists can bypass three synthetic steps and immediately probe deep hydrophobic pockets in their target receptors[2].

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

As a Senior Application Scientist, I emphasize to my teams that the lifecycle of a chemical does not end at the bench. Proper disposal of complex organic intermediates like 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize to my teams that the lifecycle of a chemical does not end at the bench. Proper disposal of complex organic intermediates like 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is critical for maintaining laboratory safety, ensuring regulatory compliance, and upholding environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this specific piperidine derivative, bridging the gap between molecular properties and logistical execution.

Physicochemical Profile & Hazard Assessment

Disposal causality begins with molecular structure. This compound contains an amide linkage, a carboxylic acid group, and a bulky tert-butyl group. Because it is a non-halogenated organic solid, its disposal pathway differs significantly from chlorinated solvents or heavy metal salts.

PropertyValueOperational Implication
CAS Number 593261-87-1Unique identifier required for accurate waste manifesting and regulatory tracking[1].
Molecular Formula C17H23NO3Contains only C, H, N, and O. Suitable for standard non-halogenated organic incineration[1].
Physical State Solid (Powder)Prone to aerosolization; mandates dry cleanup methods to prevent inhalation exposure[2].
Hazard Classification Skin/Eye Irritant (Cat 2), STOT SE (Cat 3)Mandates specific PPE (nitrile gloves, safety goggles, lab coat) during handling and transfer[3].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Segregation & Compatibility Verification

  • Causality: 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is an organic acid derivative. Mixing organic materials with strong oxidizers (such as nitric acid) can lead to rapid exothermic reactions, over-pressurization of the waste container, and catastrophic release into the workspace[4].

  • Action: Isolate this compound from strong bases, oxidizing agents, and halogenated waste streams. Designate a specific High-Density Polyethylene (HDPE) container exclusively for "Non-Halogenated Organic Solid Waste"[4].

  • Verification: Before adding the chemical, visually inspect the waste container to confirm no incompatible liquids or reactive solids are present.

Step 2: Primary Containment & Labeling

  • Causality: Unidentified white powders trigger severe regulatory and safety cascades. Proper labeling ensures downstream waste handlers know exactly how to process the material safely.

  • Action: Transfer the solid waste into the HDPE container using a clean spatula. Immediately attach a standardized Chemical Waste Tag. The tag must explicitly state the full chemical name (no abbreviations) and its primary hazards (Irritant)[5]. Empty chemical bottles may be reused to collect small quantities of this waste, provided they are properly relabeled[6].

  • Verification: Ensure the container lid is tightly sealed. A properly sealed container should not emit any chemical odors or allow powder to escape if tipped.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Causality: SAAs provide localized, controlled environments to prevent cross-contamination and unauthorized access before institutional processing.

  • Action: Store the sealed container in a designated SAA within the laboratory. Ensure the area is equipped with secondary containment (e.g., a spill tray) to capture any accidental breaches[6].

  • Verification: Check that the SAA is located at or near the point of generation and that the total accumulated waste does not exceed institutional volume limits.

Step 4: Institutional Transfer & Final Incineration

  • Causality: Complex organic molecules require high-temperature thermal destruction to safely break stable amide and aromatic bonds, preventing environmental persistence.

  • Action: Submit a pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to a licensed RCRA Subtitle C facility for incineration[7].

  • Verification: Retain the waste transfer manifest provided by EHS for your laboratory's compliance records.

Emergency Spill Response & Decontamination Protocol

A robust safety protocol must account for failure modes. If 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid is accidentally spilled:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don fresh nitrile gloves, safety goggles, and a lab coat. If ventilation is compromised, use a particulate respirator[3].

  • Contain & Collect: Do NOT use water initially, as it can spread the chemical. Use dry cleanup procedures (e.g., sweeping or a HEPA-filtered vacuum designed for combustible dusts) to avoid generating dust[2]. Place the collected material into a sealable, labeled container[2].

  • Decontaminate: Once the bulk solid is removed, wash the area with copious amounts of water and soap, capturing the rinsate as chemical waste[2].

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: 1-(4-Tert-butylbenzoyl) piperidine-4-carboxylic acid Assess Hazard Assessment: Identify as Non-Halogenated Organic Solid Start->Assess Segregate Segregation: Isolate from Oxidizers & Strong Bases Assess->Segregate Contain Containment: Place in HDPE Container (Dry Waste) Segregate->Contain Label Labeling: Attach Chemical Waste Tag (Full Name, Hazards) Contain->Label SAA Storage: Move to Satellite Accumulation Area (SAA) Label->SAA EHS Transfer: EHS Pickup & Manifesting SAA->EHS Disposal Final Disposal: RCRA Subtitle C Incineration EHS->Disposal

Workflow for the segregation, containment, and thermal destruction of organic solid waste.

References

  • 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid - ChemBK Source: chembk.com URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste - NSTA Source: nsta.org URL:[Link]

  • A critical review on sustainable hazardous waste management strategies: a step towards a circular economy - PMC Source: nih.gov URL:[Link]

  • NIH Waste Disposal Guide at Bayview Campus Source: nih.gov URL:[Link]

  • NIH Waste Disposal Guide Source: mwcog.org URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.